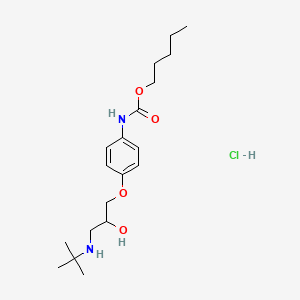

Carbamic acid, (4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, pentyl ester, monohydrochloride

Beschreibung

Carbaminsäure, (4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, Pentylester, Monohydrochlorid ist eine komplexe organische Verbindung mit einer einzigartigen Struktur. Diese Verbindung zeichnet sich durch das Vorhandensein einer Carbaminsäureestergruppe, eines Phenylrings und einer tert-Butylaminogruppe aus. Aufgrund ihrer besonderen chemischen Eigenschaften wird sie häufig in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt.

Eigenschaften

CAS-Nummer |

83263-80-3 |

|---|---|

Molekularformel |

C19H33ClN2O4 |

Molekulargewicht |

388.9 g/mol |

IUPAC-Name |

pentyl N-[4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]carbamate;hydrochloride |

InChI |

InChI=1S/C19H32N2O4.ClH/c1-5-6-7-12-24-18(23)21-15-8-10-17(11-9-15)25-14-16(22)13-20-19(2,3)4;/h8-11,16,20,22H,5-7,12-14H2,1-4H3,(H,21,23);1H |

InChI-Schlüssel |

YXXIBLZEMWLDTI-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCOC(=O)NC1=CC=C(C=C1)OCC(CNC(C)(C)C)O.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Carbaminsäure, (4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, Pentylester, Monohydrochlorid umfasst typischerweise mehrere Schritte. Der Prozess beginnt mit der Herstellung des Phenylrings, der mit einer Hydroxypropoxygruppe substituiert ist. Dieser Zwischenstoff wird dann mit tert-Butylamin umgesetzt, um die tert-Butylaminogruppe einzuführen. Der letzte Schritt beinhaltet die Veresterung der Carbaminsäure mit Pentanol, gefolgt von der Bildung des Monohydrochloridsalzes.

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Produktion dieser Verbindung die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen werden sorgfältig kontrolliert, einschließlich Temperatur, Druck und pH-Wert, um den Syntheseprozess zu optimieren.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Carbaminsäure, (4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, Pentylester, Monohydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Sie wird als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität und ihre Wechselwirkungen mit Biomolekülen untersucht.

Medizin: Es laufen Forschungsarbeiten, um ihre potenziellen therapeutischen Anwendungen zu untersuchen, einschließlich ihrer Verwendung als Wirkstoffkandidat.

Industrie: Sie wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Herstellung von Pharmazeutika und Agrochemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Carbaminsäure, (4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, Pentylester, Monohydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren. Die beteiligten Wege können Signaltransduktion, Stoffwechselprozesse und die Regulation der Genexpression umfassen.

Wissenschaftliche Forschungsanwendungen

Carbamic acid, (4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, pentyl ester, monohydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of carbamic acid, (4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, pentyl ester, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Carbaminsäure, Phenylester

- Carbaminsäure, N- [5-Amino-3- (2-Aminoethyl)pentyl]-, 1,1-Dimethylethylester

- Carbaminsäure, N- [4- [ (3-Amino-2-chlor-4-chinolinyl)amino]butyl]-, 1,1-Dimethylethylester

Einzigartigkeit

Carbaminsäure, (4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, Pentylester, Monohydrochlorid ist aufgrund seiner spezifischen strukturellen Merkmale einzigartig, wie z. B. der Kombination aus einer Carbaminsäureestergruppe, einem Phenylring und einer tert-Butylaminogruppe. Diese einzigartige Struktur verleiht ihr besondere chemische und biologische Eigenschaften, die sie für verschiedene Forschungsanwendungen wertvoll machen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.